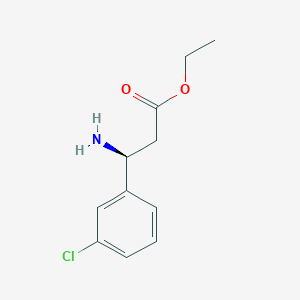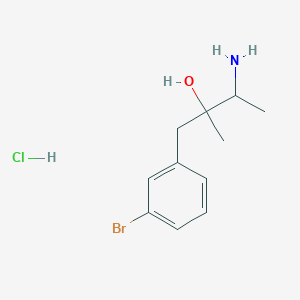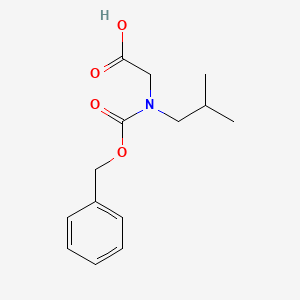
n-((Benzyloxy)carbonyl)-n-isobutylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Benzyloxy)carbonyl)-N-isobutylglycine is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of isobutylglycine. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-N-isobutylglycine typically involves the reaction of isobutylglycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Isobutylglycine+Benzyl chloroformate→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Benzyloxy)carbonyl)-N-isobutylglycine undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of free amines.
Substitution: Formation of substituted derivatives with different protecting groups.
Wissenschaftliche Forschungsanwendungen
N-((Benzyloxy)carbonyl)-N-isobutylglycine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-((Benzyloxy)carbonyl)-N-isobutylglycine involves the protection of amino groups by the benzyloxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase.
N-Benzyloxycarbonyl-D-proline: Employed in the synthesis of dipeptides.
N-Benzyloxycarbonylglycine: Utilized in dipeptide synthesis.
Uniqueness
N-((Benzyloxy)carbonyl)-N-isobutylglycine is unique due to its specific structure, which allows for the selective protection of amino groups in the presence of other functional groups. This selectivity makes it a valuable tool in organic synthesis and peptide chemistry.
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
2-[2-methylpropyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-11(2)8-15(9-13(16)17)14(18)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
QDOIGLFBFMDSMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)

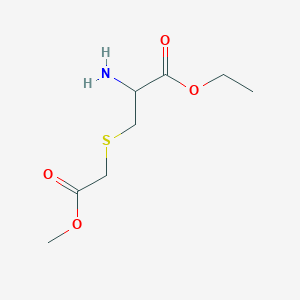
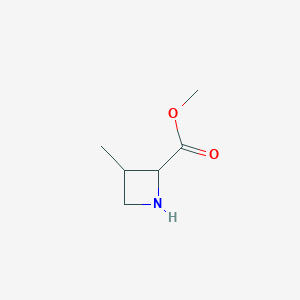

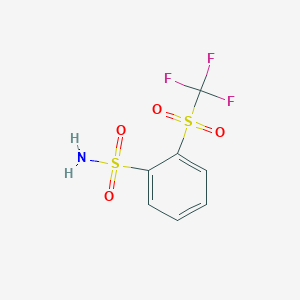
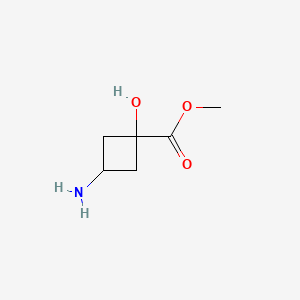
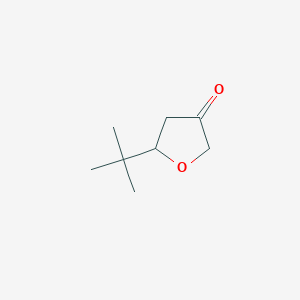
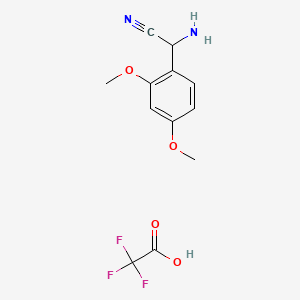
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)

